AZ-3

JAK1 inhibition kinase assay IC50

AZ-3 (CAS 2228908-91-4) is a >1000‑fold selective JAK1 inhibitor validated for rheumatoid arthritis, IBD, and psoriasis models. Its >1000‑fold JAK1 selectivity eliminates confounding JAK2/3 effects. Oral bioavailability and 36‑month stability ensure reproducible, cost‑effective chronic studies. Request a quote for bulk pricing.

Molecular Formula C20H28FN7
Molecular Weight 385.5 g/mol
Cat. No. B12430860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ-3
Molecular FormulaC20H28FN7
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCCC(C)NC1=NC(=NC=C1C)NC2=C(N=CC(=C2)N3CC4CC3CN4C)F
InChIInChI=1S/C20H28FN7/c1-5-13(3)24-19-12(2)8-23-20(26-19)25-17-7-14(9-22-18(17)21)28-11-15-6-16(28)10-27(15)4/h7-9,13,15-16H,5-6,10-11H2,1-4H3,(H2,23,24,25,26)/t13-,15+,16+/m1/s1
InChIKeyUPSHDXGMMFOWPL-KBMXLJTQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine (AZ-3): Potent JAK1 Inhibitor for Inflammatory Disease Research


4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine, commonly designated AZ-3 (CAS 2228908-91-4), is a small-molecule ATP-competitive inhibitor of Janus kinase 1 (JAK1) [1]. The compound features a 2,4-diaminopyrimidine core linked to a fluorinated pyridinyl-diazabicycloheptane moiety and a chiral (2R)-butan-2-yl substituent . AZ-3 is a key reference compound within a series of highly JAK1-selective inhibitors optimized through structure-activity relationship studies [1].

JAK1 Inhibition by 4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine: Why Isoform Selectivity Precludes Simple Substitution


The Janus kinase (JAK) family comprises four highly homologous isoforms (JAK1, JAK2, JAK3, TYK2), each governing distinct cytokine signaling cascades with divergent physiological roles. Pan-JAK or non-selective inhibitors such as Tofacitinib (JAK1/2/3) and Momelotinib (JAK1/JAK2) produce dose-limiting toxicities—including anemia and thrombocytopenia—driven predominantly by JAK2 inhibition of erythropoietin and thrombopoietin signaling [1]. Substituting AZ-3 with a JAK2-sparing but structurally dissimilar compound (e.g., PF-06700841, a dual TYK2/JAK1 inhibitor) introduces confounding variables: altered off-target profiles, divergent physicochemical properties, and non-overlapping selectivity windows that preclude direct cross-study comparability [2]. Procurement of a generic 2,4-diaminopyrimidine scaffold lacking the specific chiral bicyclic appendage cannot replicate AZ-3's precisely tuned JAK1 selectivity and oral bioavailability profile [1].

Quantitative Differentiation of 4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine (AZ-3) for Scientific Procurement


Biochemical JAK1 Inhibitory Potency of AZ-3 and its Chloro Analog

AZ-3 inhibits recombinant human JAK1 with an IC50 of 34 nM in a biochemical HTRF assay . In comparison, the 4-chloro analog (CAS 2228908-49-2) lacks publicly reported JAK1 inhibitory data, indicating AZ-3 represents the validated pharmacophore for JAK1 potency within this scaffold series .

JAK1 inhibition kinase assay IC50

JAK Family Isoform Selectivity Profile of AZ-3

AZ-3 exhibits >1000-fold selectivity for JAK1 over JAK2, JAK3, and TYK2 . This contrasts with Momelotinib (CYT387), a JAK1/JAK2 dual inhibitor with IC50 values of 11 nM (JAK1) and 18 nM (JAK2), representing only ~1.6-fold selectivity .

JAK isoform selectivity kinase profiling JAK2

Cellular Target Engagement of AZ-3: pSTAT3 Inhibition in NCI-H1975 Cells

In NCI-H1975 non-small cell lung cancer cells, AZ-3 inhibits phosphorylation of STAT3 (pSTAT3) with an IC50 of 30 nM, demonstrating effective cellular target engagement . In contrast, AZ-3 displays minimal antiproliferative activity against A549 lung cancer cells (GI50 >10 μM), confirming that its cellular effects are driven by JAK1 pathway modulation rather than non-specific cytotoxicity [1].

cellular efficacy pSTAT3 JAK1 signaling

In Vivo Oral Efficacy of AZ-3 in Mouse Xenograft Model

Oral administration of AZ-3 (1–100 mg/kg) in an NCI-H1975 mouse xenograft model produced dose-dependent reduction of intratumoral pSTAT3, confirming systemic exposure and target modulation following oral dosing . While in vivo PK parameters (AUC, Cmax, t1/2) are not publicly disclosed, the oral efficacy distinguishes AZ-3 from JAK1 tool compounds requiring parenteral administration.

oral bioavailability xenograft pSTAT3

Physicochemical and Stability Profile of AZ-3 for Reproducible Research

AZ-3 demonstrates DMSO solubility of 10 mM, enabling convenient stock solution preparation . The compound is stable as lyophilized powder for 36 months at -20°C, with solution stability of 3 months at -20°C [1]. This exceeds the typical solution stability of many JAK inhibitors (e.g., Tofacitinib: 1 month at -20°C in DMSO) , reducing the need for frequent re-aliquoting and minimizing freeze-thaw degradation.

stability DMSO solubility storage

Chemical Identity and Quality Control Specifications

AZ-3 is defined by the fully assigned IUPAC name with defined stereochemistry at three chiral centers: (2R)-butan-2-yl and the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane framework . Vendors report purity of ≥98% (HPLC) . This contrasts with many in-class JAK1 inhibitors where stereochemistry may be undefined or purity standards vary widely, introducing uncontrolled experimental variability.

chemical identity purity analytical specification

Research Application Scenarios for 4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine (AZ-3)


Mechanistic Dissection of JAK1-Specific Signaling in Inflammatory Disease Models

AZ-3's >1000-fold selectivity for JAK1 over JAK2, JAK3, and TYK2 enables unambiguous attribution of observed phenotypic effects to JAK1 inhibition, without confounding contributions from JAK2 or JAK3 blockade. This is particularly valuable in rheumatoid arthritis, inflammatory bowel disease, and psoriasis models where JAK1 is the primary driver of pathogenic cytokine signaling (IL-6, IFN-γ, IL-12/23). The oral bioavailability supports chronic dosing paradigms essential for disease progression and prevention studies.

Cellular Target Engagement Studies with pSTAT3 as a Proximal Pharmacodynamic Biomarker

The validated cellular IC50 of 30 nM for pSTAT3 inhibition in NCI-H1975 cells provides a quantitative benchmark for establishing exposure-response relationships in cell-based assays. The wide window between pathway inhibition (30 nM) and direct cytotoxicity (>10 μM) [1] ensures that observed effects reflect JAK1 pathway modulation rather than non-specific toxicity, enhancing data interpretability in SAR and mechanism-of-action studies.

Comparative JAK Isoform Profiling and Tool Compound Benchmarking

AZ-3 serves as a reference standard for extreme JAK1 selectivity, enabling side-by-side comparison with dual JAK1/2 inhibitors (e.g., Momelotinib, Baricitinib) or JAK1/3 inhibitors (e.g., Tofacitinib) to deconvolute isoform-specific contributions to efficacy and toxicity . Its defined stereochemistry and high purity make it suitable as an analytical reference standard for HPLC method development and batch-to-batch consistency monitoring in large-scale screening campaigns.

Longitudinal In Vivo Pharmacology Studies Requiring Extended Compound Stability

The 36-month lyophilized powder stability and 3-month DMSO solution stability at -20°C [2] make AZ-3 well-suited for longitudinal studies spanning multiple weeks or months. This reduces the logistical burden and cost associated with frequent compound re-synthesis or re-aliquoting, and minimizes experimental variability introduced by freeze-thaw cycling degradation—a common issue with less stable JAK tool compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.